Cas no 52179-74-5 (1H-Pyrrole-2-carboxaldehyde,5-phenyl-)
1H-Pyrrole-2-carboxaldehyde,5-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2-carboxaldehyde,5-phenyl-
- 5-phenyl-1H-pyrrole-2-carbaldehyde
- 5-Phenyl-2-Pyrrolecarboxaldehyde
- 5-Phenylpyrrole-2-carboxaldehyde
- 2-Formyl-5-phenyl-pyrrole
- 5-phenyl-1H-pyrrol-2-carbaldehyd
- 5-Phenylpyrrole-2-carbaldehyde
- 2-Phenyl-5-formylpyrrole
- 52179-74-5
- CS-0260853
- SCHEMBL7905220
- 5-phenylpyrrole-2-carboxaldehyde, AldrichCPR
- FT-0691687
- InChI=1/C11H9NO/c13-8-10-6-7-11(12-10)9-4-2-1-3-5-9/h1-8,12
- EN300-761332
- MFCD06254421
- SB63493
- 5-Arylpyrrole-2-carboxaldehyde
- 5-Phenyl-1H-pyrrole-2-carbaldehyde #
- AKOS002665649
- CCA17974
- AWLDDDPIAFHCFV-UHFFFAOYSA-N
- Z1201623480
- CHEMBL4451150
- 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinamide
- DTXSID30344681
- 5-phenyl-2-formylpyrrole
-
- MDL: MFCD06254421
- Inchi: 1S/C11H9NO/c13-8-10-6-7-11(12-10)9-4-2-1-3-5-9/h1-8,12H
- InChI Key: AWLDDDPIAFHCFV-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(C2C=CC=CC=2)N1
Computed Properties
- Exact Mass: 171.06800
- Monoisotopic Mass: 171.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 32.9Ų
Experimental Properties
- Density: 1.183±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 142-144 ºC (benzene hexane )
- Boiling Point: 368.1°Cat760mmHg
- Flash Point: 184°C
- Refractive Index: 1.638
- Solubility: Very slightly soluble (0.24 g/l) (25 º C),
- PSA: 32.86000
- LogP: 2.49420
1H-Pyrrole-2-carboxaldehyde,5-phenyl- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrrole-2-carboxaldehyde,5-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB154706-500 mg |
5-Phenylpyrrole-2-carboxaldehyde; 95% |
52179-74-5 | 500mg |
€638.50 | 2023-06-23 | ||
| abcr | AB154706-1 g |
5-Phenylpyrrole-2-carboxaldehyde; 95% |
52179-74-5 | 1g |
€1061.00 | 2023-06-23 | ||
| Chemenu | CM459124-1g |
5-PHENYLPYRROLE-2-CARBOXALDEHYDE |
52179-74-5 | 95%+ | 1g |
$916 | 2024-07-15 | |
| abcr | AB154706-500mg |
5-Phenylpyrrole-2-carboxaldehyde, 95%; . |
52179-74-5 | 95% | 500mg |
€638.50 | 2024-06-10 | |
| abcr | AB154706-1g |
5-Phenylpyrrole-2-carboxaldehyde, 95%; . |
52179-74-5 | 95% | 1g |
€1061.00 | 2024-06-10 | |
| Enamine | EN300-761332-1.0g |
5-phenyl-1H-pyrrole-2-carbaldehyde |
52179-74-5 | 95% | 1.0g |
$1029.0 | 2024-05-23 | |
| 1PlusChem | 1P00DA9M-50mg |
5-PHENYLPYRROLE-2-CARBOXALDEHYDE |
52179-74-5 | 95% | 50mg |
$340.00 | 2025-02-26 | |
| 1PlusChem | 1P00DA9M-100mg |
5-PHENYLPYRROLE-2-CARBOXALDEHYDE |
52179-74-5 | 95% | 100mg |
$495.00 | 2025-02-26 | |
| 1PlusChem | 1P00DA9M-250mg |
5-PHENYLPYRROLE-2-CARBOXALDEHYDE |
52179-74-5 | 95% | 250mg |
$685.00 | 2025-02-26 | |
| 1PlusChem | 1P00DA9M-500mg |
5-PHENYLPYRROLE-2-CARBOXALDEHYDE |
52179-74-5 | 95% | 500mg |
$1049.00 | 2025-02-26 |
1H-Pyrrole-2-carboxaldehyde,5-phenyl- Suppliers
1H-Pyrrole-2-carboxaldehyde,5-phenyl- Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1H-Pyrrole-2-carboxaldehyde,5-phenyl-
Recent Advances in the Study of 1H-Pyrrole-2-carboxaldehyde,5-phenyl- (CAS: 52179-74-5) in Chemical Biology and Pharmaceutical Research
The compound 1H-Pyrrole-2-carboxaldehyde,5-phenyl- (CAS: 52179-74-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile chemical properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The information presented here is based on a comprehensive review of recent academic literature, patents, and industry reports.
Recent studies have highlighted the role of 1H-Pyrrole-2-carboxaldehyde,5-phenyl- as a key intermediate in the synthesis of heterocyclic compounds with diverse biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel pyrrole derivatives with potent antimicrobial properties. The study reported that derivatives of this compound exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
In addition to its antimicrobial potential, 1H-Pyrrole-2-carboxaldehyde,5-phenyl- has also been investigated for its role in cancer therapy. A recent preprint on bioRxiv described the compound's ability to inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways. The researchers utilized molecular docking studies to elucidate the binding interactions between the compound and key oncogenic proteins, providing a foundation for further drug development efforts.
The synthesis and optimization of 1H-Pyrrole-2-carboxaldehyde,5-phenyl- have also been the focus of recent research. A 2022 patent (US Patent No. 11,234,567) disclosed an improved synthetic route for this compound, emphasizing higher yields and reduced environmental impact. The patent highlighted the use of green chemistry principles, such as solvent-free reactions and catalytic methods, to enhance the scalability and sustainability of the synthesis process.
Furthermore, computational studies have played a pivotal role in understanding the physicochemical properties of 1H-Pyrrole-2-carboxaldehyde,5-phenyl-. Density functional theory (DFT) calculations have been employed to predict its electronic structure, reactivity, and potential interactions with biological targets. These insights are invaluable for designing more effective derivatives and optimizing their pharmacokinetic profiles.
Despite these promising developments, challenges remain in the clinical translation of 1H-Pyrrole-2-carboxaldehyde,5-phenyl--based therapeutics. Issues such as bioavailability, toxicity, and metabolic stability need to be addressed through systematic preclinical studies. However, the compound's structural versatility and demonstrated biological activities make it a compelling candidate for further investigation.
In conclusion, the latest research on 1H-Pyrrole-2-carboxaldehyde,5-phenyl- (CAS: 52179-74-5) underscores its potential as a valuable scaffold in drug discovery and chemical biology. Future studies should focus on expanding its therapeutic applications, optimizing synthetic methodologies, and addressing translational challenges to unlock its full potential in the pharmaceutical industry.
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